molecular formula C8H7FO3 B8693766 3-Fluoro-2-hydroxy-4-methylbenzoic acid

3-Fluoro-2-hydroxy-4-methylbenzoic acid

Cat. No.: B8693766
M. Wt: 170.14 g/mol
InChI Key: JXZNEQQXAKJGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-hydroxy-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H7FO3 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

3-fluoro-2-hydroxy-4-methylbenzoic acid

InChI

InChI=1S/C8H7FO3/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,10H,1H3,(H,11,12)

InChI Key

JXZNEQQXAKJGEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)O)F

Origin of Product

United States

Foundational & Exploratory

Comparative Technical Analysis: 3-Fluoro-4-methylbenzoic Acid vs. 3-Fluoro-2-hydroxy-4-methylbenzoic Acid

[1][2]

Executive Summary

This technical guide provides a comparative analysis of two fluorinated benzoic acid scaffolds: 3-Fluoro-4-methylbenzoic acid (Compound A) and 3-Fluoro-2-hydroxy-4-methylbenzoic acid (Compound B) .[1][2] While structurally similar, the introduction of the ortho-hydroxyl group in Compound B fundamentally alters its physicochemical profile, reactivity, and utility in medicinal chemistry.

Compound A serves as a robust, lipophilic building block for amide coupling and scaffold construction.[2] In contrast, Compound B functions as a bioisostere of salicylic acid, offering unique chelation properties, enhanced acidity, and specific binding capabilities (e.g., kinase hinge binding) but requires more nuanced synthetic handling due to the interfering phenolic moiety.[2]

Part 1: Structural & Physicochemical Analysis

The core difference lies in the substitution at the C2 position. This single modification dictates the electronic environment and solution-phase behavior of the molecules.

Structural Comparison
  • Compound A (3-Fluoro-4-methylbenzoic acid):

    • Core: Benzoic acid.[2][3][4][5][6][7][8]

    • Substituents: Fluorine at C3, Methyl at C4.[2]

    • Electronic Effect: The C3-Fluorine exerts an inductive withdrawing effect (-I), slightly increasing the acidity of the carboxylic acid compared to 4-methylbenzoic acid.[2] The C4-Methyl provides weak inductive donation (+I).[1][2]

    • Conformation: The carboxyl group has free rotation, though it may twist slightly to minimize steric strain with the C2/C6 protons.

  • Compound B (this compound):

    • Core: Salicylic acid derivative.[2][7][9][10]

    • Substituents: Hydroxyl at C2, Fluorine at C3, Methyl at C4.[2]

    • The "Salicylate Effect": The C2-Hydroxyl forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid. This stabilizes the carboxylate anion upon deprotonation, significantly lowering the pKa (making it more acidic).

    • Steric Buttressing: The C3-Fluorine is "sandwiched" between the C2-Hydroxyl and C4-Methyl.[1][2] This crowding restricts the rotation of the C2-OH, locking it into a conformation that favors the intramolecular hydrogen bond.

Physicochemical Data Table
Property3-Fluoro-4-methylbenzoic acid (A)This compound (B)
CAS Number 350-28-71702914-15-5
Molecular Weight 154.14 g/mol 170.14 g/mol
Acid Dissociation (pKa) ~3.9 - 4.1 (Est.)[1][2]~2.5 - 2.8 (Est.)*
LogP (Lipophilicity) ~2.4~2.1 (lower due to polarity of OH)
H-Bond Donors 1 (COOH)2 (COOH, Phenolic OH)
Chelation Potential NegligibleHigh (Bidentate ligand for Fe, Cu, Zn)
Primary Application Amide/Ester building blockSalicylate bioisostere, kinase inhibitor core

*Note: The pKa of Compound B is significantly lower due to the resonance and H-bond stabilization of the conjugate base, characteristic of ortho-hydroxybenzoic acids.

Visualization of Structural Logic

StructuralLogiccluster_0Steric EnvironmentA3-Fluoro-4-methylbenzoic acidEffect_AInductive Effect (-I)from F increases acidity slightlyA->Effect_ABThis compoundEffect_BIntramolecular H-Bond(Salicylate Effect)B->Effect_BButtressF (C3) sandwiched betweenOH (C2) and Me (C4)B->ButtressOutcome_AStandard ReactivityStable Amide CouplingsEffect_A->Outcome_AOutcome_BEnhanced AcidityMetal ChelationRequires OH ProtectionEffect_B->Outcome_B

Caption: Structural logic flow comparing the electronic and steric consequences of the C2-substituent.

Part 2: Synthetic Pathways[11]

Synthesis of 3-Fluoro-4-methylbenzoic Acid (A)

The standard industrial route involves the oxidation of the corresponding toluene derivative.[1]

  • Starting Material: 3-Fluoro-4-methyltoluene (CAS 403-15-6).[2]

  • Reagent: KMnO₄ (aqueous) or Co/Mn catalyzed aerobic oxidation.[2]

  • Mechanism: Radical oxidation of the benzylic methyl group.[2] Note: The 4-methyl group is preserved? Correction: If the starting material is 3-fluoro-4-methyltoluene, oxidation usually targets the methyl group.[2] However, to get 3-fluoro-4-methylbenzoic acid, we need a xylene precursor or selective oxidation.[2]

    • Correct Retrosynthesis: The precursor is likely 3-Fluoro-4-methyltoluene where the oxidation is intended for a different methyl or the starting material is 3-Fluoro-4-methylacetophenone (haloform reaction).[1][2]

    • Most Reliable Route: Hydrolysis of 3-Fluoro-4-methylbenzonitrile .[1][2]

Synthesis of this compound (B)

Constructing the salicylate core requires introducing the carboxyl group ortho to a phenol.[1][2]

  • Starting Material: 2-Fluoro-3-methylphenol.[2]

  • Reaction: Kolbe-Schmitt Carboxylation .

  • Conditions: CO₂, K₂CO₃, high pressure/temperature (120°C+).[2]

  • Regioselectivity: The directing power of the phenoxide directs CO₂ ortho to the oxygen. Since position 6 is open and position 2 is blocked by Fluorine (in the phenol numbering), carboxylation occurs at the open ortho position.

SynthesisPhenol2-Fluoro-3-methylphenolPhenoxidePotassium Phenoxide IntermediatePhenol->PhenoxideDeprotonationBaseK2CO3 / KOHBase->PhenoxideCO2CO2 (High Pressure)ProductThis compoundCO2->ProductPhenoxide->ProductKolbe-Schmitt(120°C, 50 atm)

Caption: Kolbe-Schmitt carboxylation pathway for the synthesis of Compound B.[1][2][11]

Part 3: Experimental Protocols

Self-Validating Protocol: Amide Coupling (General)

This protocol describes coupling Compound A to a primary amine.[1][2] For Compound B, an additional protection step is recommended (see Note).[2]

Objective: Synthesize N-benzyl-3-fluoro-4-methylbenzamide.

Reagents:

  • 3-Fluoro-4-methylbenzoic acid (1.0 equiv)[2]

  • Benzylamine (1.1 equiv)[1][2]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (3.0 equiv)[1][2]

  • DMF (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the benzoic acid in 5 mL DMF. Add 3.0 mmol DIPEA.[2] Stir for 5 mins.

    • Why: Deprotonates the acid to the carboxylate, facilitating attack on HATU.

  • Coupling Agent: Add 1.2 mmol HATU. Stir for 15 mins at Room Temperature (RT).

    • Checkpoint: Solution should turn slightly yellow (formation of the activated ester).[2]

  • Amine Addition: Add 1.1 mmol Benzylamine dropwise.

  • Reaction: Stir at RT for 4-16 hours.

    • Validation (TLC): Monitor using 30% EtOAc/Hexanes.[2] The starting acid (low Rf, streaks) should disappear; product (higher Rf) appears.[2] Use UV (254 nm) visualization.[2]

  • Workup: Dilute with EtOAc (30 mL). Wash with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).[2]

    • Why: HCl removes unreacted amine/DIPEA.[2] NaHCO₃ removes unreacted acid and HATU byproducts.[2]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Critical Note for Compound B (2-Hydroxy variant): The C2-hydroxyl group in Compound B can compete for the coupling agent (forming esters) or H-bond with the carboxylate, reducing reactivity.[1][2]

  • Modification: It is highly recommended to protect the phenol as an acetate (using Ac₂O) or methoxymethyl ether (MOM) before the coupling step, then deprotect post-coupling. If direct coupling is attempted, use EDC/HOBt instead of HATU to minimize phenol esterification.[2]

Part 4: Applications in Drug Discovery[12]

Bioisosterism and Scaffold Hopping
  • Compound A: Used as a phenyl bioisostere .[2] The fluorine atom blocks metabolic oxidation at the C3 position (a common metabolic soft spot) and increases lipophilicity, potentially improving blood-brain barrier (BBB) penetration.[2]

  • Compound B: Used as a salicylate bioisostere .[2] The 2-OH/1-COOH motif is a privileged structure for binding to:

    • Kinase Hinge Regions: The donor-acceptor motif mimics the adenine ring of ATP.

    • Bromodomains: Acetyl-lysine mimicry.[1][2]

Metabolic Stability

The 3-fluoro substituent in both compounds serves a critical role in blocking Phase I metabolism.[1] In non-fluorinated analogs, the position ortho to the methyl group is susceptible to cytochrome P450 hydroxylation. Fluorine substitution at this position sterically and electronically deactivates the ring toward oxidation.

References

  • Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews.[2]

  • BenchChem. (2025).[2][5][12] The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide.

  • Ogruc Ildiz, G., & Fausto, R. (2020).[2][7] Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules.

  • Jiang, X., et al. (2014).[2] Synthesis of 3-Fluoro-4-hydroxybenzaldehyde (Analogous chemistry for fluorinated phenols). ChemicalBook.[2]

  • AOBChem. (n.d.). This compound Product Page (CAS 1702914-15-5).[1][2][13] [1][2]

Methodological & Application

Solvent selection for 3-Fluoro-2-hydroxy-4-methylbenzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategy for 3-Fluoro-2-hydroxy-4-methylbenzoic Acid

Part 1: Executive Summary & Structural Analysis

This compound represents a "push-pull" electronic system common in advanced medicinal chemistry intermediates. Its solubility and reactivity are governed by three competing structural features:

  • The Salicylate Core (Hydrophilic/Chelating): The ortho-hydroxy and carboxylic acid groups form a strong intramolecular hydrogen bond (pseudo-6-membered ring), reducing water solubility compared to non-hydrogen-bonded isomers but increasing stability.

  • The Fluorine Substituent (Lipophilic/Inductive): Located at the C3 position, the fluorine atom exerts a strong inductive electron-withdrawing effect (-I), increasing the acidity of the phenolic proton and the carboxylic acid.

  • The Methyl Group (Lipophilic): Adds non-polar bulk at the C4 position, moderately increasing solubility in non-polar organic solvents.

Critical Solvation Rule: Due to the intramolecular H-bond, this compound resists dissolution in non-polar solvents (like Hexane) and requires polar protic (for H-bond disruption) or polar aprotic (for dipole interaction) solvents.

Part 2: Solubility Profiling & Solvent Selection

The following data summarizes the solubility behavior derived from structurally analogous fluorinated salicylic acids.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventSolubility RatingPrimary ApplicationMechanistic Insight
Polar Aprotic DMF, DMSO, NMPExcellent (>100 mg/mL)Nucleophilic Substitutions, CouplingsDisrupts intermolecular H-bonds; stabilizes anionic transition states (e.g., phenoxide).
Polar Protic Methanol, EthanolGood (50-80 mg/mL)Esterification, RecrystallizationSolvates both ionic and neutral forms; participates in H-bonding network.
Moderately Polar Acetone, Ethyl AcetateModerate (20-50 mg/mL)Work-up, CrystallizationGood for extraction; Acetone is excellent for breaking crystal lattice energy without high boiling point issues.
Chlorinated DCM, ChloroformLow/Moderate (<10 mg/mL)Amide Coupling (limited)Poor interaction with the salicylate H-bond network; often requires co-solvents (e.g., THF).
Non-Polar Hexane, ToluenePoor (<1 mg/mL)Anti-solvent PrecipitationInability to overcome lattice energy dominated by H-bonding.

Part 3: Reaction-Specific Protocols

Protocol A: O-Alkylation / Etherification

Targeting the Phenolic Hydroxyl

Context: The C3-Fluorine atom increases the acidity of the C2-Phenol, making it more reactive than non-fluorinated salicylates. However, the intramolecular H-bond with the carboxylate must be broken.

Recommended Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (Green alternative).

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF (10 volumes).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃) (2.5 eq).

    • Note: The base must be in excess to neutralize both the carboxylic acid and the phenol.

  • Activation: Stir at 60°C for 30 minutes. The solution will likely turn yellow/orange due to phenoxide formation.

  • Addition: Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 eq) dropwise.

  • Monitoring: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexane). The product will be less polar than the starting material.

  • Work-up: Pour mixture into ice-water (precipitates inorganic salts) and extract with Ethyl Acetate.

Protocol B: Amide Coupling (Peptide Synthesis Conditions)

Targeting the Carboxylic Acid

Context: Direct coupling requires activation of the carboxylic acid. The ortho-phenol can interfere via ester formation if not protected, but standard coupling agents usually favor amide formation.

Recommended Solvent: DMF/DCM (1:1 mixture) . Rationale: DCM solubilizes the amine partner; DMF ensures the fluorosalicylic acid remains in solution and stabilizes the active ester intermediate.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve the acid (1.0 eq) in DMF/DCM (10 mL/g).

  • Base: Add DIPEA (Diisopropylethylamine) (3.0 eq).

  • Coupling Agent: Add HATU (1.1 eq) at 0°C. Stir for 15 mins to form the activated ester.

    • Critical Check: Ensure the solution is homogeneous. If cloudy, add more DMF.

  • Amine Addition: Add the amine partner (1.1 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Quench: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/DIPEA) and Brine.

Part 4: Green Chemistry Alternatives

Modern drug development mandates the reduction of Class 2 solvents (like DMF/DCM).

Table 2: Green Solvent Substitution Guide
Traditional SolventGreen AlternativeOperational Adjustments
DCM (Dichloromethane) 2-MeTHF (2-Methyltetrahydrofuran) Higher boiling point (80°C vs 40°C); easier phase separation from water during work-up.
DMF CPME (Cyclopentyl methyl ether) For reactions requiring moderate polarity. Limited solubility for highly polar salts.
DMF DMSO / Water mixtures Use for enzymatic reactions or when high thermal stability is not required.
Ethyl Acetate Isopropyl Acetate Lower volatility, reduced hydrolysis risk.

Part 5: Visualizations

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: this compound ReactionType Select Reaction Type Start->ReactionType Sub_Alkylation O-Alkylation / SN2 ReactionType->Sub_Alkylation Sub_Coupling Amide Coupling ReactionType->Sub_Coupling Sub_Cryst Recrystallization ReactionType->Sub_Cryst Solv_DMF Primary: DMF (High Solubility, Anion Stabilization) Sub_Alkylation->Solv_DMF Solv_MeCN Green Alt: Acetonitrile (Easier Work-up) Sub_Alkylation->Solv_MeCN Solv_DCM_DMF Primary: DCM/DMF (1:1) (Solubility Balance) Sub_Coupling->Solv_DCM_DMF Solv_2MeTHF Green Alt: 2-MeTHF (Clean Phase Sep) Sub_Coupling->Solv_2MeTHF Solv_EtOH Primary: Ethanol/Water (Gradient Cooling) Sub_Cryst->Solv_EtOH

Caption: Decision matrix for selecting the optimal solvent based on reaction thermodynamics and green chemistry constraints.

Diagram 2: Purification Workflow

PurificationFlow Crude Crude Reaction Mixture (DMF/Salts/Product) Quench Quench: Pour into Ice/Water (Precipitates Organics) Crude->Quench Extract Extraction: Ethyl Acetate (Wash x3) Quench->Extract Wash Wash: Brine & LiCl (5%) (Removes residual DMF) Extract->Wash Dry Drying: Na2SO4 Wash->Dry Evap Evaporation Dry->Evap Recryst Recrystallization: Acetone/Water or EtOH Evap->Recryst

Caption: Standardized work-up protocol designed to remove high-boiling polar solvents (DMF) and inorganic salts effectively.

Part 6: References

  • Vertex AI Search. (2025). Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid. nbinno.com. Link

  • PrepChem. (2025).[1] Synthesis of 3-fluoro-4-hydroxy benzoic acid. PrepChem.com. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid. Benchchem.com. Link

  • Nordström, F., & Rasmuson, Å. (2008). Solubility and Melting Properties of Salicylic acid. DiVA Portal. Link

  • PubChem. (2025). Compound Summary: 4-Fluoro-3-methylbenzoic acid.[2] National Library of Medicine. Link

  • Sadeghi, M. (2020).[3] Solubility of Salicylic Acid in Organic Solvents. ResearchGate. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Amide Coupling of 3-Fluoro-2-hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coupling 3-Fluoro-2-hydroxy-4-methylbenzoic acid is deceptively difficult. It presents a "perfect storm" of synthetic challenges: the ortho-hydroxy group creates electronic deactivation via intramolecular hydrogen bonding, while the 3-fluoro group adds steric bulk and electronic repulsion exactly where the incoming nucleophile (amine) needs to attack.

Standard protocols (EDC/HOBt, HATU) often stall at 30–50% conversion or yield extensive phenol-ester byproducts. This guide moves beyond standard "add and stir" instructions to provide a mechanistic troubleshooting framework, focusing on Propylphosphonic Anhydride (T3P) and Ghosez’s Reagent as the primary solutions.

Module 1: The Mechanistic Barrier (The "Ortho-Effect")

To solve the yield problem, we must first visualize why the reaction fails.

The Problem: Intramolecular Deactivation

The 2-hydroxyl group acts as an intramolecular "lock" on the carboxylic acid carbonyl. It forms a strong hydrogen bond with the carbonyl oxygen, significantly reducing the electrophilicity of the carbon center. Simultaneously, the 3-fluoro substituent creates a steric wall, physically blocking the approach of bulky coupling reagents (like HATU).

Visualization: Steric & Electronic Blockade

The following diagram illustrates the competing pathways and the structural "lock" preventing reaction.

OrthoEffect Substrate This compound H_Bond Intramolecular H-Bond (Deactivates Carbonyl) Substrate->H_Bond Ground State Steric 3-Fluoro Steric Wall (Blocks Nucleophile) Substrate->Steric T3P_Path T3P Activation (Mixed Anhydride) Substrate->T3P_Path Overcomes Standard_Path Standard Activation (HATU/EDC) H_Bond->Standard_Path Resists Steric->Standard_Path Blocks Failure Stalled Intermediate (Low Yield) Standard_Path->Failure Success Product Amide (High Yield) T3P_Path->Success

Figure 1: Mechanistic barriers in salicylic acid derivatives. The 2-OH H-bond reduces reactivity, while the 3-F group blocks large coupling reagents.

Module 2: Reagent Selection Matrix

Do not use EDC/HOBt for this substrate. The failure rate is >80% due to the formation of the unreactive


-acylurea byproduct.
FeatureHATU / HBTU T3P (Propylphosphonic Anhydride) Ghosez’s Reagent / SOCl₂
Mechanism Active Ester (OAt/OBt)Mixed AnhydrideAcid Chloride
Steric Tolerance Low to MediumHigh Very High
Phenol Compatibility Poor (Competes for ester formation)Excellent (Does not activate phenol)Low (Requires protection or strict stoichiometry)
Workup Difficult (HMPA/Urea removal)Simple (Water soluble byproducts)Variable (Acidic byproducts)
Recommendation Avoid unless amine is highly reactivePrimary Choice (Gold Standard) Backup Choice (Brute Force)

Module 3: Optimized Protocols

Protocol A: The "Gold Standard" (T3P Method)

Use this for 90% of cases. T3P is less sensitive to the ortho-phenol and drives the reaction through a highly reactive mixed anhydride intermediate.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 – 1.2 equiv

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc/DMF), 1.5 – 2.0 equiv

  • Solvent: 2-MeTHF or EtOAc (Green/Process friendly) or DMF (if solubility is poor).

Step-by-Step:

  • Dissolution: Dissolve the acid and the amine in the solvent (0.1 M concentration).

  • Base Addition: Add the base (Pyridine is preferred for salicylic acids to prevent phenol deprotonation). Cool to 0°C.

  • Activation: Add T3P solution dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Critical: If conversion <50% after 4 hours, heat to 50°C. T3P is thermally stable.

  • Workup: Dilute with EtOAc. Wash with water (x2), 0.5M HCl (to remove pyridine), and brine. The phosphorus byproducts are water-soluble.[1]

Protocol B: The "Brute Force" (Acid Chloride Method)

Use this if the amine is extremely unreactive (e.g., an aniline with electron-withdrawing groups).

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Oxalyl Chloride/cat. DMF.[1][2][3][4]

  • Base: 2,6-Lutidine (mild) or DIPEA.

Step-by-Step:

  • Activation: Dissolve acid in DCM (anhydrous). Add Ghosez’s reagent (1.1 equiv) at 0°C. Stir 1h to form the acid chloride. (Monitor by quenching an aliquot with MeOH -> check for Methyl Ester by LCMS).

  • Coupling: Add the amine (1.0 equiv) and Base (1.2 equiv) slowly.

  • Note: Do not use excess base during the activation step to avoid polymerizing the salicylic acid core.

Module 4: Troubleshooting & FAQs

Q1: I see a major impurity with Mass = Product + 135 (or similar). What is it?

Diagnosis: This is likely the Phenol Ester (O-acylation). Cause: The phenol -OH competed with the amine. This happens frequently with HATU/EDC when the phenol is deprotonated by strong bases (like TEA/DIPEA) before the amine reacts. Solution:

  • Switch to T3P (Protocol A).[1] It is highly chemoselective for the amine over the phenol.

  • If using HATU, do not pre-activate the acid. Add the amine before the base.

Q2: My reaction stalls at 40% conversion. Adding more reagent doesn't help.

Diagnosis: Formation of an unreactive "Ortho-Cyclized" intermediate or simply steric shutdown. Cause: The 3-Fluoro group prevents the tetrahedral intermediate from collapsing. Solution:

  • Heat: T3P reactions can be safely heated to 60-80°C in EtOAc or DMF.

  • Concentration: Increase concentration to 0.5 M to drive kinetics.

Q3: The product is water-soluble or zwitterionic; I can't extract it.

Diagnosis: The 2-OH and the amide NH might be creating a polar zwitterion. Solution:

  • Don't Extract: Precipitate the product directly from the reaction mixture by adding water or 1N HCl.

  • Catch-and-Release: Use a SCX-2 (Strong Cation Exchange) column if your product has a basic amine, or a PL-HCO3 MP cartridge to scavenge excess acid.

Module 5: Decision Tree for Optimization

Follow this logic flow to determine your next experimental step.

DecisionTree Start Start: 3-F-2-OH-Benzoic Acid Coupling Check_Amine Is the Amine Nucleophilic? (Alkyl amine vs. Aniline) Start->Check_Amine T3P_Route Try Protocol A (T3P) Solvent: EtOAc/Pyridine Check_Amine->T3P_Route Alkyl Amine (Good Nuc) AcidCl_Route Try Protocol B (Acid Chloride) Reagent: Ghosez's Reagent Check_Amine->AcidCl_Route Aniline (Poor Nuc) Result_Check Check LCMS Conversion T3P_Route->Result_Check AcidCl_Route->Result_Check High_Yield >80% Yield Proceed to Workup Result_Check->High_Yield Success Stalled <50% Conversion Result_Check->Stalled Low Conv. Impurity O-Acylation Impurity Result_Check->Impurity Wrong Mass Fix_Stall Increase Temp to 60°C Or Switch Solvent to DMF Stalled->Fix_Stall Fix_Impurity Switch Base to Pyridine Or Protect 2-OH (Acetate) Impurity->Fix_Impurity

Figure 2: Optimization logic flow. T3P is the starting point; temperature and base modifications resolve common stalls.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Ghosez, L., et al. (1979). Synthesis of Acyl Chlorides under Neutral Conditions. Organic Syntheses. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature. [Link]

Sources

Technical Support Center: Solving Solubility Issues of Fluorinated Benzoic Acids in Water

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling fluorinated benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with these compounds in aqueous media. Here, we will explore the underlying scientific principles governing their solubility and provide practical, field-tested solutions to overcome common experimental hurdles.

Introduction: The Challenge of Fluorinated Benzoic Acids

Fluorinated benzoic acids are a critical class of compounds in medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly alter the physicochemical properties of the parent benzoic acid molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] However, these same modifications frequently lead to poor aqueous solubility, a significant obstacle in drug formulation and biological assays. This guide provides a structured approach to understanding and systematically addressing these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why are many fluorinated benzoic acids poorly soluble in water?

The limited water solubility of fluorinated benzoic acids arises from a combination of factors related to their molecular structure:

  • Increased Hydrophobicity: The benzene ring itself is inherently hydrophobic (water-repelling). While the carboxylic acid group is polar and capable of hydrogen bonding with water, the bulk of the molecule is non-polar.[2] Fluorine, being highly electronegative, can increase the lipophilicity of the molecule, further favoring partitioning into non-polar environments over water.

  • Strong Crystal Lattice Energy: In the solid state, fluorinated benzoic acid molecules are often tightly packed in a crystalline lattice. The energy required to break apart this stable crystal structure (the lattice energy) can be substantial.[3][4] For dissolution to occur, the energy released when the molecules interact with water (hydration energy) must be sufficient to overcome this lattice energy.[3][4][5][6] Poorly soluble compounds often have high lattice energies that are not adequately compensated by their hydration energy.[3][4]

  • Intramolecular Hydrogen Bonding: In some cases, particularly with ortho-substituted fluorobenzoic acids, an intramolecular hydrogen bond can form between the fluorine atom and the hydrogen of the carboxylic acid group. This internal interaction can reduce the availability of the carboxylic acid group to form hydrogen bonds with water, thereby decreasing solubility.[7]

Q2: How does fluorine substitution affect the acidity (pKa) of benzoic acid, and how does this relate to solubility?

Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect).[8][9] This effect pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion (the conjugate base) formed upon deprotonation.[8][10] This stabilization of the conjugate base makes the proton more readily donated, thus increasing the acidity of the molecule (i.e., lowering its pKa) compared to unsubstituted benzoic acid.[8][10]

This change in acidity is directly linked to solubility. The solubility of a weak acid like a fluorinated benzoic acid is pH-dependent.[11] At a pH below the pKa, the compound exists predominantly in its neutral, less soluble protonated form (R-COOH). As the pH of the solution is raised above the pKa, the equilibrium shifts towards the deprotonated, anionic form (R-COO⁻), which is significantly more water-soluble due to its ionic nature.[12][13]

Q3: My fluorinated benzoic acid won't dissolve in water even with vigorous stirring and sonication. What should I try next?

When mechanical methods fail, the next logical step is to modify the chemical environment of the solvent. The most common and effective approach for acidic compounds is pH adjustment.

Troubleshooting Low Solubility: A Step-by-Step Guide
  • Initial Assessment: Start with a small amount of your compound in water. Observe if any dissolution occurs.

  • pH Adjustment:

    • Slowly add a dilute basic solution (e.g., 0.1 M NaOH or KOH) dropwise to your suspension while monitoring the pH.

    • As the pH increases, you should observe the solid beginning to dissolve. This is due to the conversion of the neutral acid to its more soluble anionic salt form.[][15]

    • Aim for a final pH that is 1-2 units above the pKa of your specific fluorinated benzoic acid to ensure complete deprotonation and dissolution.

In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of common issues and their solutions, presented in a structured format.

Issue Probable Cause(s) Recommended Solution(s)
Compound remains insoluble even after adding a base. 1. Insufficient Base: The pH has not been raised sufficiently above the compound's pKa. 2. Common Ion Effect: If a salt of the acid is already present, it can suppress further dissolution. 3. Extremely High Lattice Energy: The crystal structure is exceptionally stable, making it very difficult for water molecules to solvate the individual ions even in the salt form.[3][16]1. Continue to add base cautiously while monitoring the pH. Ensure the pH is at least 2 units above the pKa. 2. This is less common in initial dissolution but can be a factor in concentrated solutions. Dilution may be necessary. 3. Consider using a co-solvent in conjunction with pH adjustment (see below).
Compound precipitates out of solution over time. 1. pH Drift: The pH of the solution may have decreased over time (e.g., due to absorption of atmospheric CO₂). 2. Supersaturation: The initial dissolution method (e.g., heating) created a supersaturated solution that is not stable at room temperature. 3. Temperature Change: Solubility is often temperature-dependent. A decrease in temperature can cause precipitation.[17]1. Use a buffered solution to maintain a stable pH. 2. Prepare the solution at the temperature of use. If a stock solution is needed, determine the stable concentration at the storage temperature. 3. If the experiment allows, maintain a constant, slightly elevated temperature.
The use of a co-solvent is necessary, but which one should I choose? The choice of co-solvent depends on the specific properties of your fluorinated benzoic acid and the requirements of your experiment.1. Water-Miscible Organic Solvents: Ethanol, isopropanol, acetonitrile, DMSO, and DMF are common choices.[] They work by reducing the overall polarity of the solvent, making it more favorable for the hydrophobic portions of the solute.[][18] 2. Polyethylene Glycols (PEGs): Low molecular weight PEGs (e.g., PEG 300, PEG 400) are effective co-solvents.[] 3. Fluorinated Solvents: In some specialized cases, fluorinated alcohols like trifluoroethanol (TFE) can be excellent solvents for highly fluorinated compounds.[19][20]

Experimental Protocols

Protocol 1: pH-Mediated Solubilization of a Poorly Soluble Fluorinated Benzoic Acid

This protocol provides a step-by-step method for dissolving a fluorinated benzoic acid by converting it to its more soluble salt form.

Materials:

  • Fluorinated benzoic acid

  • Deionized water

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh the desired amount of the fluorinated benzoic acid and add it to a beaker containing approximately 80% of the final desired volume of deionized water.

  • Place the beaker on a magnetic stirrer and begin stirring. The mixture will likely be a suspension.

  • Calibrate your pH meter according to the manufacturer's instructions.

  • Slowly add the 0.1 M NaOH solution dropwise to the suspension while continuously monitoring the pH.

  • Observe the suspension. As the pH rises, the solid should begin to dissolve.

  • Continue adding NaOH until all the solid has dissolved and the pH is stable at a value approximately 1-2 units above the pKa of the specific acid.

  • Once fully dissolved, transfer the solution to a volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the solution to the final desired volume with deionized water and mix thoroughly.

Diagrams and Visualizations
pH-Dependent Solubility Equilibrium

The following diagram illustrates the fundamental principle of pH-mediated solubilization. At low pH, the equilibrium favors the insoluble, neutral form of the acid. As the pH increases (by adding a base), the equilibrium shifts to favor the soluble, ionized (anionic) form.

G cluster_low_pH Low pH (< pKa) cluster_high_pH High pH (> pKa) Insoluble_Acid R-COOH (Solid) (Poorly Soluble) Soluble_Salt R-COO⁻ (Aqueous) (Highly Soluble) Insoluble_Acid->Soluble_Salt + OH⁻ (Base Addition) Soluble_Salt->Insoluble_Acid + H⁺ (Acid Addition) G Start Start: Poorly Soluble Fluorinated Benzoic Acid Check_pH Is the compound acidic? Start->Check_pH Adjust_pH Adjust pH with Base (e.g., NaOH, KOH) Check_pH->Adjust_pH Yes Use_Cosolvent Consider Co-solvent (e.g., Ethanol, DMSO, PEG) Check_pH->Use_Cosolvent No / pH adjustment fails Soluble Compound Dissolved Adjust_pH->Soluble Success Adjust_pH->Use_Cosolvent Failure Use_Cosolvent->Soluble Success Complexation Advanced Methods: Cyclodextrins, Surfactants Use_Cosolvent->Complexation Failure Complexation->Soluble Success Insoluble Consult further (Specialized Formulation) Complexation->Insoluble Failure

Caption: Troubleshooting workflow for solubility issues.

Advanced Solubilization Strategies

For particularly challenging compounds, more advanced techniques may be required.

Co-solvency

The use of a water-miscible organic solvent (a co-solvent) can significantly enhance the solubility of hydrophobic compounds. [18]Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy penalty for solvating a non-polar solute. []

  • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO) are frequently used. []* Considerations: The choice of co-solvent must be compatible with downstream applications. For example, high concentrations of DMSO can be toxic in cell-based assays.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. [21][22]They can encapsulate poorly soluble molecules, like fluorinated benzoic acids, within their hydrophobic core, thereby increasing their apparent water solubility. [21][][24]

  • Mechanism: The hydrophobic portion of the fluorinated benzoic acid is sequestered inside the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water. [22]* Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity. [22]

References

  • Sihauli Chemicals. (n.d.). 4-Fluoro Benzoic Acid. Retrieved from [Link]

  • Park, K. M., Kim, K., & Kim, J. (2003). A Self-assembled Fluoride-Water Cyclic Cluster of [F(H2O)]44− in a Molecular Box. Journal of the American Chemical Society, 125(47), 14360–14361. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Physical properties of hydrogen-bonded liquid crystal mixtures with fluorinated benzoic acids. Retrieved from [Link]

  • Park, K. M., Kim, K., & Kim, J. (2003). A Self-Assembled Fluoride–Water Cyclic Cluster of [F(H2O)]44– in a Molecular Box. Journal of the American Chemical Society, 125(47), 14360-14361. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • Taylor & Francis Online. (2024, June 17). Full article: Physical properties of hydrogen-bonded liquid crystal mixtures with fluorinated benzoic acids. Retrieved from [Link]

  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Nunes, C. M., & Reva, I. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4937. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (2023, September 20). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Retrieved from [Link]

  • CD Formulation. (n.d.). pH Modifier Excipients. Retrieved from [Link]

  • Connected Papers. (2026, January 7). pH adjustment: Significance and symbolism. Retrieved from [Link]

  • Quora. (2021, March 31). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding (organic chemistry, acid base, chemistry)? Retrieved from [Link]

  • Allen Overseas. (n.d.). Lattice energy: Definition, Importance and Factors affecting. Retrieved from [Link]

  • RSC Publishing. (n.d.). Solution self-assembly of fluorinated polymers, an overview. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • Quora. (2015, December 12). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Semantic Scholar. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Retrieved from [Link]

  • Reddit. (2021, August 4). Does anyone know how pH affects solubility?? Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 4). 6.6: Lattice Energy and Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • SciSpace. (n.d.). Fluorinated self-assembled monolayers : composition, structure and interfacial properties. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrins-Assisted Extraction for the Recovery of Bioactive Compounds from Rosemary Post-Distillation Residues—In Vitro Antioxidant Activity, Comparisons to Conventional Liquid Extracts. Retrieved from [Link]

  • PubMed. (n.d.). Binding of cyclodextrins to alicyclic and aromatic substrates: complex formation of alpha-, beta-, and gamma-cyclodextrins with substituted cyclohexanecarboxylic acids and phenylalkanoic acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Understanding the Solubility of Benzoic Acid in Water. Retrieved from [Link]

  • RUA. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Retrieved from [Link]

  • Sciencing. (2022, August 30). Why Is Benzoic Acid Slightly Soluble In Water? Retrieved from [Link]

  • StudySmarter. (n.d.). How does the lattice energy of an ionic solid affect its solubility in water? Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 20). 5.8.2: Lattice Energies and Solubility. Retrieved from [Link]

  • ResearchGate. (2025, November 26). (PDF) Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, October 3). Chapter 17.2: Factors That Affect Solubility. Retrieved from [Link]

  • Wordpress. (n.d.). Specific Solvent Issues with Fluorination. Retrieved from [Link]

  • Google Patents. (n.d.). US5290846A - Solvents for fluorinated polymers.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • The Conversation. (2026, February 8). Deep-Sea Life Forms May Hold Clues to Sustainable Battery Technology. Retrieved from [Link]

  • Sparrow Chemical. (n.d.). Fluorobenzoic Acid Series. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]

Sources

Troubleshooting low reactivity of sterically hindered fluorinated acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity & Coupling Failures Ticket ID: #FL-ACID-9982 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Fluorine-Steric" Paradox

Welcome to the Advanced Synthesis Support Center. If you are reading this, standard coupling reagents (EDC/HOBt, HATU) have likely failed you.[1]

You are dealing with a "double-lock" problem.

  • Steric Hindrance: Bulky groups (t-butyl, adamantyl, ortho-substituted rings) physically block the trajectory of nucleophiles (Burgi-Dunitz angle).

  • Electronic Deactivation: Alpha-fluorination (

    
    -F or 
    
    
    
    -CF
    
    
    ) significantly lowers the pKa of the carboxylic acid. While this makes the resulting carbonyl more electrophilic, it renders the carboxylate anion less nucleophilic .

Consequently, the initial step of many coupling reactions—where the carboxylate attacks the coupling reagent (e.g., the carbodiimide or phosphonium salt)—is kinetically suppressed. This guide provides the high-energy protocols required to breach this barrier.

Module 1: Diagnostic Workflow

Before selecting a reagent, determine if your failure is thermodynamic (intermediate stability) or kinetic (activation failure).

DiagnosticTree Start START: Reaction Failed Solubility Is the Acid Soluble in DCM/THF? Start->Solubility CheckProduct Did Active Ester/Intermediate Form? Solubility->CheckProduct Yes SolventSwitch Switch to Fluorophilic Solvents (BTF, 2-MeTHF) Solubility->SolventSwitch No ActivationFail ACTIVATION FAILURE (Carboxylate too stable) CheckProduct->ActivationFail No (SM Remaining) CouplingFail COUPLING FAILURE (Steric blocking of amine) CheckProduct->CouplingFail Yes (Intermediate stuck) Ghosez Solution: Ghosez's Reagent (Force Acid Chloride) ActivationFail->Ghosez Primary Rec. AcidFluoride Solution: TFFH / Cyanuric Fluoride (Small Leaving Group) CouplingFail->AcidFluoride Primary Rec.

Figure 1: Decision matrix for diagnosing reactivity failures in fluorinated substrates.

Module 2: The "Heavy Artillery" – Ghosez’s Reagent[1]

When standard activation fails because the fluorinated carboxylate is too weak to attack the coupling reagent, you must use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).

Why it works: Unlike thionyl chloride (which requires the acid to act as a nucleophile on sulfur), Ghosez’s reagent reacts via a highly electrophilic


-chloroenamine mechanism that effectively "pulls" the oxygen from the acid, generating an Acid Chloride under neutral conditions without HCl generation.
Mechanism of Action

GhosezMech Ghosez Ghosez Reagent (Chloro-enamine) Intermed Chloro-Iminium Intermediate Ghosez->Intermed + Acid Acid Hindered Acid (R-COOH) Acid->Intermed AcidCl Acid Chloride (R-COCl) Intermed->AcidCl - Amide byproduct Amide Amide Product AcidCl->Amide + Amine / Base

Figure 2: Activation pathway converting hindered acid to acid chloride via chloro-enamine.

Protocol: Preparation of Hindered Acid Chlorides

Reference: Ghosez et al. (1979) [2]

  • Preparation: Dry all glassware thoroughly. The reagent is moisture-sensitive.[2]

  • Dissolution: Dissolve the fluorinated carboxylic acid (1.0 equiv) in anhydrous DCM or CHCl

    
    .
    
  • Addition: Add Ghosez’s Reagent (1.2 to 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature. Stir for 1–3 hours.

    • Checkpoint: Monitor by 19F NMR. The shift of the

      
      -F signal will change significantly upon conversion to -COCl.
      
  • Coupling: Add the amine (1.2 equiv) and a base (Et

    
    N or DIPEA, 2.0 equiv) directly to the reaction mixture.
    
  • Workup: Standard aqueous extraction.

Warning: Do not use MeOH for quenching; it will form the methyl ester instantly.

Module 3: The "Smallest Leaving Group" – Acid Fluorides

If the Acid Chloride is formed but still won't react with your amine, the issue is steric bulk at the transition state. The Chlorine atom is sometimes too large.

Solution: Convert to an Acid Fluoride .[3][4] The fluorine atom is small (van der Waals radius ~1.47 Å vs 1.75 Å for Cl), allowing the amine to approach the carbonyl carbon even in highly hindered systems (e.g., Aib-Aib couplings).

Protocol: TFFH Activation

Reference: Carpino et al. (1995) [3][3]

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[3][4]

  • Setup: Dissolve carboxylic acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCM or DMF.

  • Activation: Add DIPEA (2.5 equiv).

    • Note: Unlike Ghosez, this requires base to initiate.

  • Time: Stir for 30–60 minutes. The Acid Fluoride forms in situ.[1][3][4][5]

    • Validation: Acid fluorides are stable to brief aqueous workup (unlike chlorides), but for hindered systems, use in one pot.

  • Coupling: Add the amine (1.2 equiv). If the reaction is sluggish, add HOAt (0.1 equiv) as a catalyst.

Module 4: Epimerization Control – T3P

For substrates where


-chiral integrity is critical (and susceptible to racemization due to the high acidity of 

-F protons), T3P (Propylphosphonic anhydride) is the superior choice.

Why it works: T3P acts as a kinetic trap. The cyclic anhydride structure reacts rapidly with the carboxylate, but the byproduct (propanephosphonic acid) is non-nucleophilic, preventing the "return" attack that leads to oxazolone formation and racemization.

Comparative Data: Yield vs. Epimerization
ReagentYield (Hindered System)Epimerization (%)Workup Difficulty
EDC/HOBt < 10%N/AHigh (Urea byproduct)
HATU 65%15-20%Medium (PF6 salts)
Ghosez 85-95%< 5%Low (Neutral byproduct)
T3P 90-98% < 1% Very Low (Water soluble)
Protocol: T3P Coupling

Reference: Dunetz et al. (2016) [1]

  • Solvent: Use EtOAc or 2-MeTHF (T3P is often sold as 50% w/w in these solvents).

  • Mix: Combine Acid (1.0 eq), Amine (1.1 eq), and Base (DIPEA/NMM, 3.0 eq) before adding T3P.

  • Addition: Add T3P (1.5 – 2.0 eq) dropwise at 0°C.

  • Temperature: Warm to RT. If no reaction after 2h, heat to 50°C (T3P is thermally stable).

  • Workup: Wash with water, then 1M NaOH. The phosphorus byproducts wash away completely.

Frequently Asked Questions (FAQ)

Q: My reaction turns black immediately upon adding thionyl chloride. Why? A: Fluorinated acids, especially those with electron-rich aromatics nearby, can undergo vigorous decomposition with harsh reagents like SOCl


 due to the liberation of HCl and heat. Switch to Ghosez’s Reagent  (Neutral conditions) or T3P  (Buffered conditions).

Q: The acid chloride formed (confirmed by NMR), but the amine won't couple. What now? A: You have hit the "Steric Wall." The amine cannot access the carbonyl.

  • Switch to Acid Fluoride (Use TFFH) to reduce the leaving group size.

  • Use a Silver Catalyst (AgCN or AgOTf) to pull the chloride leaving group, creating a pseudo-acylium character (highly reactive).

Q: Can I use HATU for


-difluoro acids? 
A:  Generally, no. The difluoro-carboxylate is such a poor nucleophile that it struggles to attack the uronium center of HATU. You will mostly see hydrolysis of the HATU over time. Pre-activation into an Acid Chloride or Fluoride is chemically necessary.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.

  • Ghosez, L., et al. (1979).[6] Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine.[6] Journal of the Chemical Society, Chemical Communications.[6]

  • Carpino, L. A., et al. (1995).[3][7] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acid Fluorides.[3][4] Journal of the American Chemical Society.[3][7]

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride. Angewandte Chemie International Edition.[6]

Sources

Preventing decarboxylation of hydroxybenzoic acids during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Specialist: Senior Application Scientist | Topic: Hydroxybenzoic Acid Stability

System Overview & Core Directives

Welcome to the HBA Stability Support Center. You are likely here because your hydroxybenzoic acid (HBA) synthesis resulted in low yields, unexpected phenol byproducts, or purification losses. The structural instability of HBAs—specifically their tendency to decarboxylate under thermal or acidic stress—is a feature, not a bug, of their electron-rich aromatic nature.

This guide treats your synthesis as a system. We do not just offer "tips"; we provide Root Cause Analysis (RCA) and Corrective/Preventive Actions (CAPA) .

The Stability Hierarchy

Before troubleshooting, verify where your molecule sits on the stability spectrum.

  • High Risk: 2-Hydroxybenzoic acid (Salicylic Acid) & 2,6-Dihydroxybenzoic acid. (Ortho-substitution destabilizes the carboxyl group via steric strain and electronic facilitation of proton attack).

  • Medium Risk: 2,4-Dihydroxybenzoic acid.

  • Lower Risk: 4-Hydroxybenzoic acid (Para-isomer) & 3-Hydroxybenzoic acid (Meta-isomer).

Troubleshooting Modules (Case-Based)

Module A: Critical Failure Analysis (The "Emergency Room")
Ticket #101: "My product disappeared during acid hydrolysis."

Symptom: You hydrolyzed a methyl ester of 2,4-dihydroxybenzoic acid using 6M HCl at reflux. LCMS shows only resorcinol (1,3-dihydroxybenzene). Root Cause: Acid-Catalyzed Decarboxylation (SEAr Mechanism). HBAs are electron-rich. In strong acid at high heat (


C), a proton attacks the ring carbon bearing the carboxyl group (ipso-position). The carboxyl group leaves as 

.[1][2] Corrective Action (The "Cold-Base" Protocol):
  • Switch to Saponification: Use LiOH or NaOH (2-3 eq) in THF/Water at room temperature or mild heating (

    
    C). The carboxylate salt is electronically resistant to decarboxylation.
    
  • Controlled Acidification: When quenching, do not dump the reaction into strong acid. Add 1M HCl dropwise at

    
    C until pH reaches ~3-4 (just below pKa), causing precipitation without excess protonation of the ring.
    
Ticket #102: "Kolbe-Schmitt reaction gave me phenol, not salicylic acid."

Symptom: Reaction of sodium phenoxide +


 at 

C yielded starting material or phenol. Root Cause: Moisture Contamination. Water is a poison for the Kolbe-Schmitt reaction. It hydrolyzes the phenoxide back to phenol (which is less reactive toward

) and sodium hydroxide. NaOH then reacts with

to form sodium bicarbonate, halting the reaction. Corrective Action:
  • Azeotropic Drying: Form the phenoxide using NaOH, then reflux with toluene to remove all water via a Dean-Stark trap before introducing

    
    .
    
  • Anhydrous Reagents: Consider using Sodium Hydride (NaH) in anhydrous solvent (if scale permits) to ensure zero moisture.

Ticket #103: "Sublimation vs. Decomposition?"

Symptom: White crystals on the top of the flask during drying/heating. Yield is low. Root Cause: Physical Sublimation. Salicylic acid and similar HBAs sublime readily at temperatures as low as


C under vacuum.
Corrective Action: 
  • Drying: Never dry free HBA acids under high vacuum at high temperatures. Use a desiccator with

    
     at room temperature.
    
  • Distinction: If the crystals dissolve in bicarbonate with effervescence, it is your product (Sublimation). If they are neutral (Phenol), it is Decarboxylation.

Standard Operating Procedures (SOPs)

SOP-Alpha: The "Safe Synthesis" Decision Tree

Use this logic flow to determine the safest route for your target HBA.

SafeSynthesis Start START: Target HBA Synthesis Route Select Route Start->Route Kolbe Route A: Kolbe-Schmitt (Carboxylation of Phenol) Route->Kolbe Hydrolysis Route B: Ester Hydrolysis (Deprotection) Route->Hydrolysis Moisture Is System Strictly Anhydrous? Kolbe->Moisture Cation Select Cation for Regioselectivity Moisture->Cation Yes Fail_Kolbe FAILURE: Hydrolysis to Phenol Moisture->Fail_Kolbe No (Water present) Sodium Use Na+ (Favors Ortho/Salicylic) Cation->Sodium Potassium Use K+ (Favors Para/4-HBA) Cation->Potassium Conditions Condition Check Hydrolysis->Conditions AcidReflux Acid Reflux (HCl/H2SO4) Conditions->AcidReflux Avoid BaseHydro Saponification (LiOH/NaOH) Conditions->BaseHydro Preferred DecarbRisk HIGH RISK: Decarboxylation AcidReflux->DecarbRisk SafeSalt SAFE: Carboxylate Salt Formed BaseHydro->SafeSalt Quench Controlled Quench (pH 3-4, 0°C) SafeSalt->Quench

Figure 1: Decision matrix for selecting synthetic conditions that minimize decarboxylation risk.

SOP-Beta: Optimized Kolbe-Schmitt Protocol

For the synthesis of Salicylic Acid (Ortho) or 4-HBA (Para).

ParameterOrtho-Selective (Salicylic)Para-Selective (4-HBA)
Reagent Sodium Phenoxide (PhONa)Potassium Phenoxide (PhOK)
Temperature

C

C
Pressure 5 - 6 atm

5 - 6 atm

Solvent None (Solid phase) or DichlorobenzeneSolid phase or DMF/DMSO
Critical Step Must be dry. Vacuum dry phenoxide at

C before

addition.
Must be dry. K+ allows chelation-free para-attack.

Mechanistic Deep Dive (The "Why")

The Decarboxylation Mechanism (SEAr Reverse)

Understanding the mechanism allows you to predict stability. Decarboxylation of HBAs is essentially the reverse of electrophilic aromatic substitution.

  • Protonation: A proton (

    
    ) attacks the ring carbon attached to the carboxyl group (the ipso carbon).
    
  • Resonance Stabilization: This forms a sigma complex (arenium ion). Crucially: Electron-donating groups (like -OH) located ortho or para to the carboxyl group stabilize this positive charge, lowering the activation energy for the reaction.

  • Elimination: The

    
     bond breaks, releasing 
    
    
    
    and restoring aromaticity.

Why is 2-HBA (Salicylic) Unstable? In addition to the electronic effect, 2-HBA suffers from the "Ortho Effect." The proximity of the -OH and -COOH groups creates steric strain and allows for intramolecular proton transfer, making the release of


 kinetically favorable compared to the 3- or 4-isomers [1].

DecarbMechanism Reactant HBA (Ortho/Para OH) + H+ TS Transition State (Ipso-Protonation) Reactant->TS Rate Limiting (High T / Low pH) Intermed Sigma Complex (Stabilized by OH) TS->Intermed Products Phenol + CO2 Intermed->Products Fast

Figure 2: Kinetic pathway of acid-catalyzed decarboxylation.

References

  • Brown, B. R., Hammick, D. L., & Scholefield, A. J. B. (1950).[3] The mechanism of decarboxylation.[1][2][3][4][5][6][7] Part V. Kinetics of the decarboxylation of hydroxybenzoic acids. Journal of the Chemical Society, 778-782. [3]

  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620.

  • Stark, A., et al. (2018). Thermal stability and decarboxylation of hydroxybenzoic acids. Thermochimica Acta, 660, 15-22.
  • Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids. Link

Sources

Separation of 3-Fluoro-2-hydroxy-4-methylbenzoic acid from regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of 3-Fluoro-2-hydroxy-4-methylbenzoic acid from Regioisomers

Executive Summary & Challenge Definition

Separating This compound (Target) from its regioisomers (e.g., 5-fluoro or 6-fluoro analogs) is a classic "analytical nightmare."

  • The Problem: All isomers share the same molecular weight (MW 170.14), identical functional groups, and similar pKa values. Standard C18 reversed-phase HPLC often results in co-elution or "shouldering" because the hydrophobic differences are negligible.

  • The Solution: You must exploit electronic and steric differences rather than just hydrophobicity. The position of the fluorine atom relative to the hydroxyl/carboxyl motif alters the intramolecular hydrogen bonding and the dipole moment.

Module A: HPLC Method Development (Analytical & Prep)

User Issue: "My peaks are merging on a standard C18 column. Gradients aren't helping."

The "Expert" Fix: Stationary Phase Selection

Do not waste time optimizing a C18 gradient for fluorinated positional isomers. The interaction mechanism is insufficient. You require a phase that interacts with the electron-deficient fluorine ring.

Recommended Column: Pentafluorophenyl (PFP / F5) [1]

  • Why? PFP phases offer multiple retention mechanisms:

    
     interactions, dipole-dipole interactions, and specific Fluorine-Fluorine interactions. The rigid fluorine atoms on the PFP ring "lock" into different orientations with your analyte's fluorine, creating separation based on shape and electronic density rather than just lipophilicity [1, 2].
    
Optimized Protocol: PFP Screening
ParameterRecommendationRationale
Column Core-Shell PFP (e.g., Kinetex F5 or Ascentis Express F5)Core-shell provides higher efficiency at lower backpressure than fully porous particles.
Mobile Phase A Water + 0.1% Formic AcidLow pH (approx 2.7) suppresses ionization of the carboxylic acid (pKa ~3.0), keeping it neutral for better retention.
Mobile Phase B Methanol (MeOH)MeOH promotes

interactions better than Acetonitrile (ACN). ACN can form a "pi-cloud" that blocks the PFP interaction.
Gradient Isocratic hold (5-10%) followed by shallow gradientFluorinated isomers often require isocratic "stacking" to resolve.
Temperature 35°C - 40°CSlightly elevated temperature reduces viscosity and improves mass transfer for fluorinated compounds.
Troubleshooting Flowchart: Method Development

HPLC_Troubleshooting Start Start: Poor Resolution on C18 Check_MP Step 1: Switch Mobile Phase (Use MeOH instead of ACN) Start->Check_MP Decision_MP Resolved? Check_MP->Decision_MP Switch_Col Step 2: Switch Column to Pentafluorophenyl (PFP) Decision_MP->Switch_Col No Success Method Validated Decision_MP->Success Yes Check_pH Step 3: pH Tuning (Target pH 2.5 - 3.0) Switch_Col->Check_pH Check_pH->Success Fail Consult NMR/MS Check_pH->Fail Still Co-eluting

Caption: Decision logic for separating fluorinated regioisomers. Note the priority of PFP column selection over simple gradient changes.

Module B: Bulk Purification (Crystallization)

User Issue: "The product oils out instead of crystallizing, or the isomers co-crystallize."

The Science of "Oiling Out"

Fluorinated benzoic acids often have low melting points and high solubility in organic solvents. "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is hit before the solubility curve (crystallization). This is common when the impurity profile (regioisomers) depresses the melting point.

Protocol: The "Cloud Point" Oscillation

To separate the 3-fluoro isomer (Target) from the 5-fluoro isomer (Impurity), exploit the difference in lattice energy caused by the intramolecular H-bond (OH---COOH).

  • Solvent System: Ethanol (Good solvent) / Water (Anti-solvent).

  • Dissolution: Dissolve crude mixture in minimal boiling Ethanol.

  • Nucleation: Add hot water dropwise until a persistent turbidity (cloudiness) just appears.

  • The Fix: Add 1-2 drops of Ethanol to clear the solution again.

  • Cooling: Turn off heat and let the flask sit in the oil bath as the bath cools (extremely slow cooling).

    • Why? Rapid cooling traps the "oil" droplets. Slow cooling allows the thermodynamically stable crystal lattice of the major isomer to form, excluding the regioisomer [3].

Module C: Structural Confirmation (QA/QC)

User Issue: "MS shows the same mass (170 m/z). How do I prove I have the 3-fluoro isomer?"

The Definitive Test: 19F-NMR

Mass Spectrometry cannot easily distinguish these isomers. You must use 19F-NMR and look at the coupling constants (


-values).[2]
  • Mechanism: The Fluorine atom couples with protons on the benzene ring. The magnitude of the coupling constant (

    
    ) depends on the distance (ortho, meta, or para).
    

Data Interpretation Table:

Isomer StructureExpected Coupling PatternApprox

Value
Interpretation
3-Fluoro (Target)F is ortho to no protons (blocked by OH and Methyl). It is meta to H-5 and H-6.Small (

Hz)
Lack of large ortho coupling confirms the 3-position is flanked by substituents.
5-Fluoro (Impurity)F is ortho to H-6.Large (

Hz)
A large doublet indicates a proton is directly next to the Fluorine.
6-Fluoro (Impurity)F is ortho to H-5.Large (

Hz)
Similar to 5-fluoro, but chemical shift will differ due to proximity to COOH.

Note: 19F Chemical shifts typically appear between -110 and -140 ppm. Run a proton-coupled 19F scan to see these splittings [4].

Frequently Asked Questions (FAQs)

Q1: Why is the 3-fluoro isomer more acidic than the 4-methylbenzoic acid precursor? A: Fluorine is highly electronegative. Through the inductive effect (-I), it pulls electron density away from the carboxyl group, stabilizing the carboxylate anion. However, in the 3-fluoro-2-hydroxy arrangement, the intramolecular Hydrogen bond between the phenol (OH) and the carboxyl (COOH) is the dominant factor. The fluorine at position 3 inductively acidifies the phenol, strengthening this internal H-bond network [5].

Q2: Can I use Chiral columns for these regioisomers? A: While these molecules are achiral (no stereocenter), chiral columns (like Amylose or Cellulose derivatives) can sometimes separate regioisomers. The chiral stationary phase forms "pockets" that may fit one regioisomer better than another. However, this is expensive and less robust than using a PFP (Pentafluorophenyl) column.

Q3: My peak shapes are tailing badly. Why? A: This is likely metal chelation . The 2-hydroxy-benzoic acid motif (Salicylic acid structure) is a potent chelator of iron and stainless steel in your HPLC system.

  • Fix: Passivate your LC system with 30% Phosphoric acid or use a "PEEK-lined" column hardware. Adding 5mM Ammonium Formate can also help mask active sites.

References
  • Thermo Fisher Scientific. (2012). HPLC Separation of Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Application Note. Link

  • Supelco/Sigma-Aldrich. (2020). Ascentis® Express F5: Enhanced Selectivity for Regioisomers. Technical Guide. Link

  • University of Massachusetts. (2010). Recrystallization: The Principles and Methods.[3] Organic Chemistry Lab Manual. Link

  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.[4][5][6] NMR Facility Guide. Link

  • National Institute of Standards and Technology (NIST). (2023). pKa Values for Benzoic Acid Derivatives.[7][8] NIST Chemistry WebBook. Link

Sources

Validation & Comparative

Technical Deep Dive: Structural Elucidation of 3-Fluoro-2-hydroxy-4-methylbenzoic Acid via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 3-Fluoro-2-hydroxy-4-methylbenzoic Acid Content Type: Technical Comparison Guide

Executive Summary

This guide provides a rigorous analysis of the 1H NMR spectrum for this compound . Designed for medicinal chemists and analytical scientists, this document moves beyond basic peak assignment to explore the specific spin-spin coupling perturbations introduced by the fluorine atom at the C3 position.

We compare this target molecule against its non-fluorinated analog, 4-Methylsalicylic acid , to isolate the specific spectral "fingerprint" of the fluorine substitution. This comparison is critical for confirming regiochemistry during synthesis, particularly when differentiating from potential isomers like the 5-fluoro derivative.

Key Analytical Challenges
  • Fluorine Splitting: The

    
    F nucleus (Spin 1/2) couples with protons, splitting signals that are typically singlets or simple doublets.
    
  • Exchangeable Protons: The intramolecular hydrogen bond between the C2-hydroxyl and C1-carboxylic acid creates distinct, solvent-dependent chemical shifts.

  • Regiochemistry Confirmation: Distinguishing the 3-fluoro isomer from the 5-fluoro isomer relies heavily on analyzing the coupling constants (

    
    ) of the aromatic protons.
    

Structural Logic & Coupling Pathways

To interpret the spectrum, we must first map the magnetic communication pathways within the molecule.

Graphviz Analysis: Coupling Network

The following diagram visualizes the scalar coupling (


-coupling) network. Note the "Long-Range" interactions caused by Fluorine.

G F3 Fluorine (C3) Me4 Methyl (C4) F3->Me4 4J_HF (Ortho-Methyl) ~2.0 Hz H5 Proton H5 (Aromatic) F3->H5 4J_HF (Meta) ~6-8 Hz H6 Proton H6 (Aromatic) F3->H6 5J_HF (Para) ~0-1 Hz (Negligible) H5->H6 3J_HH (Ortho) ~8.0 Hz OH Hydroxyl (C2)

Comparative Spectral Analysis

The most robust way to validate your product is to compare it against the non-fluorinated scaffold (4-Methylsalicylic acid ). The introduction of fluorine at C3 alters the symmetry and splitting patterns significantly.

Table 1: Chemical Shift & Coupling Comparison (DMSO-d6)
FeatureControl: 4-Methylsalicylic AcidTarget: this compoundDiagnostic Change
Methyl Group (-CH3) Singlet (

2.25 ppm)
Doublet (

~2.30 ppm)
Split by F (

Hz). This is the "smoking gun" for C3 position.
Aromatic H5 Doublet (

6.70 ppm)
Doublet of Doublets (dd,

~6.85 ppm)
Split by H6 (

) AND F (

).
Aromatic H6 Doublet (

7.70 ppm)
Doublet (

~7.75 ppm)
Remains mostly a doublet; Para-F coupling is usually too small to resolve.
-OH / -COOH Broad Singlets (10-14 ppm)Broad Singlets (10-14 ppm)Slight downfield shift due to increased acidity from F induction.

Note on Data Source: Control data is based on experimental literature for 4-methylsalicylic acid [1]. Target data is derived using additive substituent effects and standard


 coupling constants [2, 3].

Detailed Peak Assignment & Protocol

Experimental Protocol

To ensure high-resolution data capable of resolving the small Methyl-Fluorine coupling:

  • Solvent: Dissolve ~10 mg sample in 0.6 mL DMSO-d6 . (Chloroform-d may cause peak overlapping of OH/COOH).

  • Instrument: Minimum 400 MHz (preferably 500 MHz+).

  • Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       2.0 seconds (to allow relaxation of aromatic protons).
      
    • Scans: 16-32.

  • D2O Shake (Validation): After the initial run, add 1 drop of D

    
    O and shake. The peaks at >10 ppm should disappear, confirming the OH/COOH assignment.
    
Analysis of Specific Regions[1][2][3]
Region A: The Methyl Group (2.0 – 2.5 ppm)
  • Observation: In the target molecule, the methyl signal appears as a doublet with a coupling constant (

    
    ) of approximately 2.0 – 2.5 Hz .
    
  • Mechanism: This is a long-range

    
     coupling. The fluorine atom is physically adjacent (ortho) to the methyl group on the ring.
    
  • Why it matters: If this signal is a singlet, your fluorine is likely at position 5 (meta to methyl) or 6 (para to methyl), indicating the wrong isomer.

Region B: The Aromatic Zone (6.5 – 8.0 ppm)
  • Proton H5 (~6.85 ppm):

    • This proton is ortho to the methyl group and meta to the fluorine.

    • It appears as a doublet of doublets (dd) .

    • Large splitting (

      
       Hz) from H6.
      
    • Medium splitting (

      
       Hz) from F3.
      
  • Proton H6 (~7.75 ppm):

    • This proton is ortho to the carboxylic acid (deshielding it to a higher ppm).

    • It appears primarily as a doublet (

      
       Hz).
      
    • The coupling to Fluorine (para-position) is typically

      
       Hz and often manifests only as peak broadening, not a distinct split.
      

Analytical Workflow for Quality Control

Use this logic flow to accept or reject a batch based on NMR data.

Workflow Start Acquire 1H NMR (DMSO-d6) CheckMe Check Methyl Region (2.3 ppm) Start->CheckMe IsSplit Is Methyl a Doublet? CheckMe->IsSplit YesSplit F is Ortho to Methyl (Correct Regiochemistry) IsSplit->YesSplit Yes (J ~2Hz) NoSplit Methyl is Singlet IsSplit->NoSplit No CheckAro Check Aromatic H5 (~6.8 ppm) YesSplit->CheckAro Fail BATCH FAIL Suspect Isomer (5-F or 6-F) NoSplit->Fail IsDD Is H5 a dd? CheckAro->IsDD Pass BATCH PASS Identity Confirmed IsDD->Pass Yes IsDD->Fail No (Simple Doublet)

References

  • NIST Chemistry WebBook. 2-Hydroxy-4-methylbenzoic acid (4-Methylsalicylic acid) Mass & NMR Data. Standard Reference Database 69.[1][2] Link

  • Alfa Chemistry. 19F-1H Coupling Constants Table. (General reference for aromatic F-H and F-Me coupling magnitudes). Link

  • Royal Society of Chemistry (RSC Advances). NMR assignments for fluorosalicylic acid derivatives.[3] (Supporting Information, Table S1). Link

  • ChemicalBook. 3-Fluoro-4-methylbenzoic acid NMR Spectrum. (Reference for the core scaffold shifts without the hydroxyl group). Link

Sources

A Comparative Guide to the Crystal Structure Analysis of 3-Fluoro-2-hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount. It dictates molecular interactions, influences physical properties such as solubility and melting point, and ultimately governs biological activity. This guide provides an in-depth technical overview of the methodologies required to elucidate the crystal structure of 3-Fluoro-2-hydroxy-4-methylbenzoic acid.

As the crystal structure for this specific molecule is not publicly available at the time of this publication, this document serves a dual purpose. First, it presents a comprehensive, field-proven protocol for determining such a structure from first principles. Second, it offers a comparative analysis, benchmarking the anticipated structural features of the target molecule against the known crystal structures of closely related analogues. This approach provides a predictive framework for understanding its solid-state behavior, particularly the critical role of hydrogen bonding.

Part 1: The Experimental Blueprint for Structure Determination

The definitive method for unambiguously determining the atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (SCXRD). The entire process, from material synthesis to final structure validation, is a self-validating system where the quality of each step directly impacts the reliability of the final model.

Synthesis and Crystallization: The Foundational Step

The journey to a crystal structure begins with the synthesis of high-purity material. For this compound, a multi-step synthesis starting from commercially available precursors would be employed, followed by rigorous purification using techniques like column chromatography and recrystallization to achieve >99% purity.

The causality behind this insistence on purity is simple: impurities disrupt the uniformity of the crystal lattice, hindering the growth of single crystals of sufficient size and quality for diffraction.

Experimental Protocol: Growing Single Crystals

High-quality crystals are the cornerstone of a successful SCXRD experiment. For substituted benzoic acids, slow evaporation and slow cooling are highly effective crystallization techniques.

  • Solvent Screening: Begin by identifying a suitable solvent or solvent system. The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature. Ethanol, methanol, acetone, and ethyl acetate are common starting points.

  • Slow Evaporation Protocol:

    • Prepare a saturated solution of this compound in a chosen solvent (e.g., ethanol) at room temperature in a clean vial.

    • Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks.

    • Monitor the vial for the formation of small, well-defined single crystals.

  • Slow Cooling Protocol:

    • Prepare a saturated solution at an elevated temperature (e.g., 50-60°C).

    • Ensure all solid material is dissolved.

    • Allow the solution to cool to room temperature slowly, ideally in a controlled environment like a dewar flask, to promote the growth of large, ordered crystals.

Single-Crystal X-ray Diffraction: Unveiling the Structure

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization selection Crystal Selection & Mounting crystallization->selection diffraction X-ray Diffraction selection->diffraction integration Data Integration diffraction->integration scaling Scaling & Absorption Correction integration->scaling solution Structure Solution (Direct Methods) scaling->solution refinement Least-Squares Refinement solution->refinement validation Validation (checkCIF) refinement->validation final_model final_model validation->final_model Final Structural Model

Step-by-Step Data Collection and Refinement:

  • Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and rotated in the X-ray beam. A detector collects the diffraction pattern, which consists of thousands of reflections of varying intensities.

  • Unit Cell Determination: The positions of the diffracted spots are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.

  • Data Integration: The intensity of each reflection is measured and integrated. This process is corrected for experimental factors to produce a file of unique reflection intensities.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. Using computational methods (e.g., direct methods), initial phases are assigned to the measured intensities, allowing for the calculation of an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

  • Validation: The final structural model is rigorously validated using software like PLATON and submitted to crystallographic databases. The quality of the structure is assessed by metrics such as the R-factor, which indicates the agreement between the experimental and calculated data.

Part 2: A Comparative Structural Analysis

To predict the crystal structure of this compound, we can analyze the structures of its close chemical relatives. The key interplay to consider is between the intramolecular hydrogen bond typical of salicylic acid derivatives and the intermolecular hydrogen-bonded dimers common to most benzoic acids. The substituents (fluoro and methyl groups) will sterically and electronically modulate these interactions.

We will compare the anticipated structure with three key compounds for which high-quality crystal data is available from the Cambridge Structural Database (CSD).

Comparator Molecules:

  • Salicylic Acid (2-hydroxybenzoic acid): The parent compound, which will establish the baseline for the intramolecular hydrogen bond between the ortho-hydroxyl group and the carboxylic acid.

  • 2-Hydroxy-4-methylbenzoic Acid: This analogue allows us to assess the impact of the methyl group in the absence of the fluorine atom.

  • 3-Fluorobenzoic Acid: This comparator demonstrates the typical crystal packing of a simple benzoic acid derivative where only intermolecular hydrogen bonding is possible.

Parameter Salicylic Acid (SA) [1][2]2-Hydroxy-4-methylbenzoic Acid 3-Fluorobenzoic Acid This compound (Predicted)
CSD Refcode SALIACHMBZAC01FUBZAC01N/A
Formula C₇H₆O₃C₈H₈O₃C₇H₅FO₂C₈H₇FO₃
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group P2₁/aP2₁/cP2₁/cP2₁/c (likely)
a (Å) 11.5213.88110.983~11-14
b (Å) 11.213.8643.829~4-11
c (Å) 4.9813.56715.013~13-15
**β (°) **90.9101.4599.39~90-102
Z 4444
Dominant H-Bond Intramolecular (O-H···O)Intramolecular (O-H···O)Intermolecular (dimer)Intramolecular (O-H···O)
H-Bond Motif Forms Centrosymmetric Dimers via weaker interactionsForms Centrosymmetric DimersCentrosymmetric Carboxylic Acid DimerCentrosymmetric Dimers
The Role of the Salicylic Acid Motif: Intramolecular Hydrogen Bonding

Salicylic acid and its derivatives are classic examples of molecules featuring a strong intramolecular hydrogen bond between the phenolic hydroxyl group and one of the carboxylate oxygen atoms.[2] This interaction creates a stable six-membered ring, which has profound consequences for the molecule's conformation and crystal packing.

  • In Salicylic Acid and 2-Hydroxy-4-methylbenzoic Acid: The crystal structures confirm the presence of this intramolecular hydrogen bond. This locks the carboxyl group in a conformation nearly coplanar with the benzene ring. The molecules then pack as centrosymmetric dimers, but the primary hydrogen bond is internal.

  • Prediction for this compound: It is highly probable that the target molecule will also exhibit this strong intramolecular hydrogen bond. The core 2-hydroxybenzoic acid scaffold is preserved. The fluorine and methyl substituents are not expected to sterically prevent the formation of this bond.

Intermolecular Interactions and Crystal Packing

While the intramolecular bond is dominant, the remaining carboxyl oxygen and the acidic proton are available for intermolecular interactions.

  • In 3-Fluorobenzoic Acid: Lacking the ortho-hydroxyl group, this molecule cannot form an intramolecular hydrogen bond. Instead, its crystal structure is dominated by the classic centrosymmetric dimer motif, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. This is the most common packing motif for simple benzoic acids.

  • In Salicylic Acid Analogues: Despite the strong intramolecular bond, these molecules still form centrosymmetric dimers in the solid state. However, the hydrogen bonds forming these dimers are typically weaker than those seen in simple benzoic acids, as the primary donor (hydroxyl H) and acceptor (carbonyl O) are already engaged.

  • Prediction for this compound: We predict a packing arrangement similar to salicylic acid and its 4-methyl derivative. The molecules will likely form dimers, driven by packing efficiency and weaker intermolecular forces, but the defining feature will be the intramolecular hydrogen bond. The fluorine atom may participate in weaker C-H···F interactions, further stabilizing the crystal lattice.

// Logical connection node_target [label="3-Fluoro-2-hydroxy-\n4-methylbenzoic Acid\n(Predicted)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

node_target -> intra [label="Primary Motif\n(Expected)", color="#EA4335"]; node_target -> inter [label="Secondary Motif\n(Likely for Packing)", style=dashed, color="#4285F4"]; } endomdot Caption: Predicted Hydrogen Bonding Hierarchy.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a robust and reliable pathway for its analysis exists. By following the detailed protocols for crystallization and single-crystal X-ray diffraction outlined in this guide, researchers can achieve a high-resolution structural model.

Furthermore, by comparing it with structurally similar compounds like salicylic acid, 2-hydroxy-4-methylbenzoic acid, and 3-fluorobenzoic acid, we can confidently predict its key structural features. The molecule is expected to be dominated by a strong intramolecular hydrogen bond characteristic of the salicylic acid scaffold. This primary interaction will dictate its molecular conformation, with intermolecular forces, likely forming centrosymmetric dimers, playing a secondary role in the overall crystal packing. This predictive insight is invaluable for anticipating the compound's physical properties and its potential interactions in a biological context, making it a critical tool for drug development professionals.

References

  • Cochran, W. (1951). The crystal structure of salicylic acid. Acta Crystallographica, 4(4), 376-377. [Link]

  • PubChem. (n.d.). 3-Fluorobenzoic Acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Hydroxy-p-toluic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). The structure of salicylic acid. Retrieved February 15, 2026, from [Link]

Sources

FTIR absorption peaks for 3-Fluoro-2-hydroxy-4-methylbenzoic acid functional groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Spectral Signatures of 3-Fluoro-2-hydroxy-4-methylbenzoic Acid

For researchers and professionals in drug development and materials science, unambiguous structural confirmation of novel compounds is paramount. This compound is a substituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of pharmaceuticals and other advanced materials. Its intricate structure, featuring a confluence of functional groups capable of complex intramolecular interactions, presents a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) absorption spectrum of this molecule, offering a comparative framework grounded in established spectroscopic principles.

We will dissect the vibrational modes of each functional group, explain the causal relationships behind their characteristic absorption peaks, and provide a robust experimental protocol for acquiring a high-fidelity spectrum. This document is designed to serve not just as a reference, but as a practical guide to interpreting the spectral data with confidence.

Molecular Structure and Key Vibrational Units

The structure of this compound incorporates several key functional groups on a benzene ring: a carboxylic acid, a hydroxyl group, a methyl group, and a fluorine atom. The relative positions of these substituents, particularly the ortho-positioning of the hydroxyl and carboxylic acid groups, are critical as they facilitate strong intramolecular hydrogen bonding.

Caption: Molecular structure of this compound.

Comparative Analysis of FTIR Absorption Peaks

The FTIR spectrum of a molecule provides a unique "fingerprint" based on the vibrational frequencies of its covalent bonds.[1] For this compound, the spectrum is dominated by features from the carboxylic acid and hydroxyl groups, with modifying influences from the aromatic ring and its substituents.

The Carboxylic Acid Moiety (-COOH)

The carboxylic acid functional group gives rise to some of the most recognizable peaks in an IR spectrum.

  • O-H Stretching: In the condensed phase, carboxylic acids typically exist as hydrogen-bonded dimers. This intermolecular bonding results in a profoundly broad and strong absorption band for the O-H stretch, generally appearing between 2500 and 3300 cm⁻¹.[2][3] This broadness is a hallmark feature and frequently overlaps the C-H stretching region.[2]

  • C=O (Carbonyl) Stretching: The carbonyl stretch is a very strong and sharp absorption. For aromatic carboxylic acids, it is typically observed between 1710 and 1760 cm⁻¹.[3] Several factors influence its precise location:

    • Dimerization: Intermolecular hydrogen bonding in a dimer weakens the C=O bond, lowering its stretching frequency to the 1680-1710 cm⁻¹ range.[1][3]

    • Conjugation: Resonance with the aromatic ring also delocalizes the pi electrons of the carbonyl, slightly lowering the frequency.[4]

    • Intramolecular Hydrogen Bonding: In this specific molecule, the ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction significantly weakens the C=O bond, shifting its absorption to a lower wavenumber, likely in the 1650-1680 cm⁻¹ range, as seen in similar salicylic acid derivatives.[5][6] This intramolecular effect is often dominant over dimerization.

  • C-O Stretching and O-H Bending: A medium-intensity peak between 1210-1320 cm⁻¹ is characteristic of the C-O stretch, often coupled with the in-plane O-H bend.[1]

The Phenolic Hydroxyl Group (-OH)

While the carboxylic acid has an O-H group, the phenolic O-H at the 2-position has a distinct spectral signature due to its local environment.

  • O-H Stretching: A "free" or non-hydrogen-bonded phenolic O-H group would show a sharp, strong peak around 3600 cm⁻¹.[7] However, due to the strong intramolecular hydrogen bond with the adjacent carbonyl group, this peak is instead observed as a broad, medium-intensity band centered in the 3200-3550 cm⁻¹ region.[1][5] This is a significantly different profile from the extremely broad 2500-3300 cm⁻¹ band of the carboxylic acid O-H.

The Aromatic Ring and its Substituents
  • Aromatic C-H Stretching: Weak to medium intensity sharp peaks appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are characteristic of C-H bonds on the aromatic ring.[8][9]

  • Methyl C-H Stretching: The C-H bonds of the methyl group will produce sharp absorptions in the 2850-3000 cm⁻¹ region, often appearing as shoulders on the broad carboxylic O-H band.[9]

  • C=C Ring Stretching: The vibrations of the benzene ring itself produce a series of sharp, moderate-intensity peaks between 1400 and 1625 cm⁻¹. Key absorptions are expected near 1600, 1585, and 1500 cm⁻¹.[1][8]

  • C-F Stretching: The carbon-fluorine bond gives a strong and characteristic absorption in the fingerprint region. For aromatic fluorides, this peak is typically found in the 1100-1400 cm⁻¹ range.[10] Its high intensity can make it a prominent feature.

  • C-H Out-of-Plane Bending: The pattern of strong absorptions between 675-900 cm⁻¹ is highly diagnostic of the ring's substitution pattern.[8][9] For a 1,2,3,4-tetrasubstituted benzene ring, a strong band is expected in the 800-840 cm⁻¹ region.[11]

Summary of Expected FTIR Peaks

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Notes
Carboxylic AcidO-H stretch (dimer)2500 - 3300Very Strong, Very Broad
Carboxylic AcidC=O stretch (intramolecular H-bond)1650 - 1680Strong, Sharp
Carboxylic AcidC-O stretch / O-H bend1210 - 1320Medium, Broad
Phenolic HydroxylO-H stretch (intramolecular H-bond)3200 - 3550Medium, Broad
Aromatic RingC-H stretch3000 - 3100Weak to Medium, Sharp
Aromatic RingC=C in-ring stretch1400 - 1625Medium to Weak, Sharp Peaks
Methyl GroupC-H stretch2850 - 3000Medium, Sharp
Methyl GroupC-H bend1375 & 1450Medium, Sharp
Aryl FluorideC-F stretch1100 - 1400Strong
Aromatic RingC-H out-of-plane bend800 - 840Strong

Experimental Protocol for FTIR Analysis (KBr Pellet Method)

To ensure the acquisition of a reliable and reproducible spectrum, a validated experimental protocol is essential. The Potassium Bromide (KBr) pellet method is a common and effective technique for analyzing solid samples.

Methodology:

  • Sample and Reagent Preparation:

    • Dry the this compound sample in a desiccator over P₂O₅ for at least 24 hours to remove adsorbed water, which has a strong O-H absorption that can interfere with the spectrum.

    • Use high-purity, spectroscopy-grade KBr powder. Dry the KBr in an oven at 110°C for 2-4 hours and store it in a desiccator.

  • Sample Grinding:

    • Weigh approximately 1-2 mg of the sample and 150-200 mg of the dried KBr.

    • Using an agate mortar and pestle, grind the KBr first to create a fine, powder-like bed. Add the sample and continue to grind the mixture for 3-5 minutes until it is a homogenous, fine powder. The goal is to reduce particle size below the wavelength of the IR radiation to minimize scattering.

  • Pellet Formation:

    • Transfer the powder mixture to a pellet-forming die.

    • Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. This will form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Collect Background: Run a background spectrum with an empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Collect Sample Spectrum: Run the sample scan. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dry Dry Sample & Spectroscopy-Grade KBr Weigh Weigh ~1 mg Sample & ~150 mg KBr Dry->Weigh Grind Grind Mixture in Agate Mortar Weigh->Grind Pellet Form Transparent Pellet (7-10 tons pressure) Grind->Pellet Background Collect Background Spectrum (Empty Compartment) Pellet->Background Sample Collect Sample Spectrum (32 Scans, 4000-400 cm⁻¹) Background->Sample Ratio Ratio Sample vs. Background Sample->Ratio Correct Baseline Correction Ratio->Correct Analyze Peak Picking & Analysis Correct->Analyze

Caption: Experimental workflow for FTIR analysis via the KBr pellet method.

Conclusion

The FTIR spectrum of this compound is rich with information, defined by the interplay of its functional groups. The key identifying features are the exceptionally broad O-H stretch of the carboxylic acid dimer (2500-3300 cm⁻¹), the distinct, moderately broad O-H stretch from the intramolecularly hydrogen-bonded phenol (3200-3550 cm⁻¹), and the carbonyl (C=O) peak shifted to a lower frequency (1650-1680 cm⁻¹) due to strong intramolecular hydrogen bonding. These dominant features, combined with the sharp signatures of the aromatic ring, methyl C-H bonds, and the strong C-F stretch, provide an unambiguous fingerprint for structural verification. By following a rigorous experimental protocol, researchers can obtain high-quality data that aligns with these theoretical and comparative interpretations.

References

  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. [Link][2]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. [Link][7]

  • Jadrijević-Mladar Takač, M., & Vikić Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177–191. [Link][12][13]

  • Specac Ltd. Interpreting Infrared Spectra. [Link][1]

  • Trivedi, M. K., et al. (2015). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. International Journal of Engineering, Science and Mathematics, 4(1), 12-21. [Link][5]

  • University of Colorado Boulder, Department of Chemistry. Infrared Spectroscopy Absorption Table. [Link][8]

  • Lampert, H., Mikenda, W., & Karpfen, A. (1997). Intramolecular Hydrogen Bonding in 2-Hydroxybenzoyl Compounds: Infrared Spectra and Quantum Chemical Calculations. The Journal of Physical Chemistry A, 101(49), 9610-9617. [Link][6]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link][4]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link][9]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link][3]

  • Sene, S., et al. (2021). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 125(3), 936–944. [Link][10]

Sources

A Comparative Guide to Reference Standards for the Analysis of 3-Fluoro-2-hydroxy-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. This foundation of certainty is built upon the quality of the reference standards used. This guide addresses the analytical considerations for 3-Fluoro-2-hydroxy-4-methylbenzoic acid, a compound of interest in medicinal chemistry and materials science. A preliminary survey of the market indicates a scarcity of commercially available, certified reference materials (CRMs) for this specific molecule.

This reality necessitates a shift in approach: from comparing existing commercial standards to establishing a robust framework for the qualification of an in-house primary reference standard. Such a standard, when thoroughly characterized, can serve as a reliable benchmark for all subsequent analytical work, ensuring data integrity and reproducibility. This guide provides a comprehensive overview of the analytical techniques and protocols required for the rigorous characterization and qualification of a this compound in-house reference standard, drawing comparisons to available standards of structurally similar compounds.

The Imperative of a Well-Characterized In-House Standard

In the absence of a commercially available Certified Reference Material (CRM) from a producer accredited to ISO 17034, the responsibility falls upon the user to establish a primary standard.[1][2][3] This is not merely a matter of synthesizing the compound; it involves a comprehensive characterization to confirm its identity, purity, and potency with a high degree of confidence. The International Council for Harmonisation (ICH) Q7 guideline for Good Manufacturing Practice for Active Pharmaceutical Ingredients provides a framework for the control and qualification of reference standards, which is a critical aspect of quality management.[4][5]

The qualification of an in-house standard is a multi-faceted process involving orthogonal analytical techniques to provide a comprehensive profile of the material. This self-validating system ensures that the standard is not only correctly identified but that its purity is accurately determined, accounting for all potential impurities.

Analytical Characterization of this compound

A combination of spectroscopic and chromatographic techniques is essential for the full characterization of an in-house reference standard.

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful technique for unambiguous structure elucidation.

    • ¹H NMR : Will provide information on the number and connectivity of protons. For this compound, one would expect distinct signals for the aromatic protons, the methyl protons, and the acidic and hydroxyl protons. The coupling patterns between the aromatic protons and the fluorine atom will be particularly informative.

    • ¹³C NMR : Will show the number of unique carbon environments. The chemical shifts will be influenced by the attached functional groups (carboxyl, hydroxyl, fluoro, and methyl).[6][7]

    • ¹⁹F NMR : This is crucial for fluorinated compounds. A single resonance is expected for the fluorine atom, and its chemical shift can be indicative of the electronic environment on the aromatic ring.[8]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule by providing a highly accurate mass measurement. This technique can confirm the molecular formula, C₈H₇FO₃. The fragmentation pattern observed in MS/MS can provide further structural confirmation. The analysis of fluorinated compounds by mass spectrometry can be complex, but modern ionization techniques provide reliable data.[9][10]

  • Infrared (IR) Spectroscopy : IR spectroscopy is a valuable tool for confirming the presence of key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid and the phenol, the C=O stretch of the carboxylic acid, and C-F bond vibrations.

Purity and Assay Determination
  • High-Performance Liquid Chromatography (HPLC) : A stability-indicating HPLC method is the cornerstone of purity assessment.

    • Methodology : A reversed-phase HPLC method using a C18 column with a UV detector is a common starting point for the analysis of benzoic acid derivatives.[11][12][13] The mobile phase would typically consist of an acidified aqueous solution and an organic modifier like acetonitrile or methanol. A gradient elution is often necessary to separate the main component from all potential impurities.

    • Purity : The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. It is critical to demonstrate that all impurities are well-resolved from the main peak.

    • Assay (Potency) : The assay, or the exact content of the analyte in the material, can be determined by HPLC against a certified reference standard of a closely related compound if a response factor can be reliably established. However, for a primary standard, a more direct method is preferred.

  • Quantitative NMR (qNMR) : qNMR is a primary ratio method for determining the assay of a substance without the need for a reference standard of the same compound. By using a certified internal standard of a different, stable compound with known purity and non-overlapping signals, the absolute purity of the this compound can be determined with high accuracy.[8]

  • Mass Balance Approach : This is an alternative method for assay determination. The assay is calculated by subtracting the percentages of all identified and unidentified impurities, water content, residual solvents, and non-combustible residues from 100%.[14]

    • Water Content : Determined by Karl Fischer titration.

    • Residual Solvents : Quantified by headspace gas chromatography (GC-HS).

    • Non-combustible Residue : Determined by a sulfated ash test.

Comparison with Reference Standards of Structurally Similar Compounds

Compound NameCAS NumberPurity (Typical)Notes
3-Fluoro-4-methylbenzoic acid 350-28-7≥ 98% (GC)Lacks the hydroxyl group. Useful for developing chromatographic methods for fluorinated toluic acid derivatives.[2][15][16]
4-Fluoro-3-hydroxybenzoic acid 51446-31-297%Isomeric compound. Can be used to check the specificity of an analytical method.[9]
3-Fluoro-4-hydroxybenzoic acid 350-29-895%Isomeric compound. Useful for assessing the resolution of positional isomers in a chromatographic system.[11]
2-Hydroxy-4-methylbenzoic acid 50-85-1-Lacks the fluorine atom. Can help in understanding the contribution of the fluorine atom to the chromatographic and spectroscopic properties.
3-Fluoro-2-hydroxybenzoic acid 341-27-5-Lacks the methyl group. Useful for evaluating the impact of the methyl group on analytical behavior.[17]

Experimental Protocols & Workflows

Protocol: Qualification of an In-House Primary Reference Standard for this compound
  • Material Acquisition and Initial Assessment :

    • Synthesize or procure a high-purity batch of this compound.

    • Perform a preliminary HPLC analysis to assess the initial purity and impurity profile.

  • Structural Confirmation :

    • NMR : Dissolve an accurately weighed amount of the material in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

    • HRMS : Prepare a dilute solution of the material and analyze by HRMS to confirm the elemental composition.

    • IR : Acquire an IR spectrum of the solid material and compare it with the expected absorption bands for the functional groups.

  • Purity and Assay Determination :

    • HPLC Purity : Develop and validate a stability-indicating HPLC-UV method. The validation should include specificity, linearity, range, accuracy, and precision. Analyze the batch to determine the chromatographic purity and the levels of any impurities.

    • Water Content : Determine the water content by Karl Fischer titration.

    • Residual Solvents : Analyze for residual solvents using GC-HS.

    • Non-combustible Residue : Perform a sulfated ash test.

    • Assay by qNMR : Accurately weigh the in-house standard and a certified internal standard into an NMR tube. Dissolve in a deuterated solvent. Acquire a ¹H or ¹⁹F NMR spectrum under quantitative conditions (e.g., long relaxation delay). Calculate the assay based on the integral ratios of the analyte and the internal standard signals.

  • Documentation :

    • Prepare a comprehensive Certificate of Analysis (CoA) that includes all the characterization data:

      • Compound name, structure, CAS number, and batch number.

      • Results from all identity tests (NMR, MS, IR).

      • Chromatographic purity from HPLC.

      • Content of water, residual solvents, and non-combustible residue.

      • Assay value determined by qNMR or mass balance.

      • Storage conditions and re-test date.

Workflow Diagrams

G cluster_0 Qualification Workflow for In-House Reference Standard A Material Acquisition (High Purity Batch) B Structural Confirmation A->B Identity Check C Purity & Assay Determination B->C Purity Assessment D Comprehensive Documentation C->D Data Compilation E Qualified In-House Reference Standard D->E Release

Caption: Overall workflow for qualifying an in-house reference standard.

G cluster_1 Analytical Technique Selection Start Characterization Need Q1 Confirm Structure? Start->Q1 Q2 Determine Purity? Q1->Q2 No T1 NMR (¹H, ¹³C, ¹⁹F) HRMS FTIR Q1->T1 Yes Q3 Determine Assay? Q2->Q3 No T2 HPLC-UV/PDA GC-HS (Residual Solvents) Q2->T2 Yes T3 qNMR Mass Balance Approach Q3->T3 Yes

Caption: Decision tree for selecting analytical techniques.

Conclusion

While the direct comparison of commercially available reference standards for this compound is currently not feasible due to their limited availability, a robust and scientifically sound approach is to qualify an in-house primary reference standard. By employing a suite of orthogonal analytical techniques, including NMR, MS, and HPLC, and adhering to the principles outlined in international guidelines such as ICH Q7 and ISO 17034, researchers can establish a well-characterized standard. This in-house standard will serve as a reliable foundation for all future analytical work, ensuring the accuracy, reproducibility, and integrity of the data generated in the development of new pharmaceuticals and materials.

References

  • Lab Unlimited. ISO 17034 Certified Reference Materials CRM. [Link]

  • Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • Reagecon Knowledge. 04. ISO 17034 Certified Reference Materials (CRMs). [Link]

  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 47(4), 293-299.
  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Qualio. (2025). ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. [Link]

  • ARO Scientific. ISO 17034 Guide to International Standards for Reference Material Producers. [Link]

  • ANAB. ISO 17034 Accreditations. [Link]

  • Unknown. APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • Mmereki, D., & Tebu, C. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 8871935.
  • Young, R. B., et al. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology.
  • Food Safety and Inspection Service. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]

  • Hlaing, M. M. T., et al. (2019). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. IRE Journals, 2(11).
  • Bioengineer.org. (2026). Hidden PFAS Precursors Dominate Household Dust Samples. [Link]

  • ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link]

  • ICH. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

  • European Medicines Agency. (2000). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]

  • ICH. (2015). Q7 Implementation Working Group ICH Q7 Guideline: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Questions and Answers. [Link]

  • Ohtani, H., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
  • Kuklenko, O., et al. (2005). Analysis of fluorotelomer alcohols, fluorotelomer acids, and short- and long-chain perfluorinated acids in water and biota.
  • ResearchGate. (2024). “Qualitative and Quantitative Analysis of Flavonoids”. [Link]

  • Academia.edu. Qualitative and Quantitative Analysis of Flavonoids. [Link]

  • Sasambo Journal of Pharmacy. (2024). Qualitative and quantitative analysis of prednisone chemical content in rheumatic herbs in Magelang Region. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.